Glepidotin B
Overview
Description
The provided papers do not specifically mention "Glepidotin B," but they do provide information on closely related compounds. The first paper discusses the total synthesis of (+)-gliocladin B and C, which are natural alkaloids with a hexahydropyrroloindole substructure . The second paper describes glepidotin C, an antimicrobial bibenzyl isolated from Glycyrrhiza lepidota . Although these compounds are not Glepidotin B, they may share some structural or biosynthetic similarities.
Synthesis Analysis
The synthesis of (+)-gliocladin B is achieved through a concise and enantioselective process that utilizes a regioselective Friedel-Crafts-based strategy. This method provides an efficient way to access the C3-(3'-indolyl)hexahydropyrroloindole substructure, which is common in a subset of epipolythiodiketopiperazine natural alkaloids. The synthesis also involves the formation of (+)-12-deoxybionectin A, a potential biosynthetic precursor, and confirms the C15 stereochemistry of (+)-gliocladin B .
Molecular Structure Analysis
The structure of glepidotin C, which may be related to Glepidotin B, is determined through spectroscopic measurements. It is identified as 2-(2-hydroxy-3-methylbut-3-enyl)-5-(1-phenylethyl)-1,3-benzenediol. This structure includes a bibenzyl moiety, which is a component of the compound's antimicrobial activity .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions related to Glepidotin B. However, the synthesis of related compounds like (+)-gliocladin B involves a Friedel-Crafts reaction, which is a key step in constructing the hexahydropyrroloindole substructure . This reaction is crucial for the formation of the core structure that defines this class of natural alkaloids.
Physical and Chemical Properties Analysis
The physical and chemical properties of Glepidotin B are not described in the provided papers. However, the synthesis and structural elucidation of related compounds suggest that these molecules are likely to have complex stereochemistry and specific functional groups that contribute to their biological activity, such as the diketopiperazine and bibenzyl groups found in (+)-gliocladin B and glepidotin C, respectively .
Scientific Research Applications
Glepidotin B is a compound found in the plant Glycyrrhiza lepidota . It is classified under Flavonoids – Flavanones and Flavanon-3-ols . The compound has a molecular formula of C20H20O5 and a molecular weight of 340.3794 . It has a melting point of 172–173°C .
Another study used a technique called leaf spray mass spectrometry to detect Glepidotin B directly from the surface of intact leaves of Glycyrrhiza lepidota . This technique eliminates the need for sample preparation and allows for real-time sampling of living tissues . The study found that the metabolic profiles obtained using this technique were dramatically different from those obtained using traditional liquid chromatography-mass spectrometry (LC-MS) analysis of bulk tissue extracts .
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJOIGKHVRPLSM-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331821 | |
Record name | Glepidotin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glepidotin B | |
CAS RN |
87440-56-0 | |
Record name | (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87440-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glepidotin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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